![molecular formula C16H14N2O2S B2497023 ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate CAS No. 439289-71-1](/img/structure/B2497023.png)
ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks such as pyrrole derivatives, thiazole derivatives, and carboxylate esters. For example, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized using the amination method, characterized by various spectroscopic techniques, indicating a common pathway for incorporating phenyl, pyrrole, and thiazole groups into a single molecule (Idhayadhulla, A., Kumar, R. S., & Nasser, A., 2010).
Scientific Research Applications
Overview
Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a compound with potential applications in various fields of scientific research. While direct references to this specific compound are limited in the available literature, insights can be drawn from studies on related thiazole derivatives and heterocyclic compounds. These studies highlight the importance of thiazole and pyrrole derivatives in the synthesis of heterocyclic compounds, drug design, and material science.
Synthesis and Chemical Transformations
Thiazole derivatives, including those related to this compound, are valuable building blocks in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) discussed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a scaffold for synthesizing various heterocyclic compounds like pyrazolo-imidazoles and thiazoles (Gomaa & Ali, 2020). This underscores the potential of thiazole derivatives in generating diverse chemical structures, which could be applicable to the compound .
Optoelectronic Materials
Research on quinazolines and pyrimidines, similar in structure to the thiazole and pyrrole moieties, has revealed applications in optoelectronic materials. Lipunova et al. (2018) highlighted the use of quinazoline and pyrimidine derivatives in the creation of novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests that this compound could find applications in the development of electronic and photonic devices.
Biological and Medicinal Applications
Thiazole and pyrrole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. A review by Leoni et al. (2014) on thiazole derivatives from 2008 to 2012 discussed their applications as antioxidants, analgesics, anti-inflammatory, antimicrobial, and antitumor agents (Leoni, Locatelli, Morigi, & Rambaldi, 2014). Although the specific activities of this compound were not directly mentioned, its structural similarities to these compounds suggest potential biological and medicinal applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-15(19)14-13(12-8-4-3-5-9-12)17-16(21-14)18-10-6-7-11-18/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYFZNVHLTUUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.